2-Phenoxyethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxyethanesulfonate is an organic compound with the molecular formula C8H10O4S. It is a sulfonate ester derived from phenoxyethanol and ethanesulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Phenoxyethanesulfonate can be synthesized through the reaction of phenoxyethanol with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired sulfonate ester.
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous reaction of phenoxyethanol with ethanesulfonyl chloride under controlled conditions. The process ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenoxyethanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenoxyacetic acid derivatives.
Reduction: Reduction reactions can convert it into phenoxyethanol.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed.
Major Products Formed
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Phenoxyethanol.
Substitution: Various substituted phenoxyethanes.
Wissenschaftliche Forschungsanwendungen
2-Phenoxyethanesulfonate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Medicine: It is explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: It is utilized in the production of surfactants, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Phenoxyethanesulfonate involves its interaction with specific molecular targets. It can act as a sulfonating agent, transferring the sulfonate group to other molecules. This process is facilitated by the presence of nucleophiles that attack the sulfonate group, leading to the formation of new compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxyethanol: A precursor to 2-Phenoxyethanesulfonate, used as a solvent and preservative.
Ethanesulfonic acid: Another precursor, used in various chemical reactions.
Phenoxyacetic acid: A related compound with similar chemical properties.
Uniqueness
This compound is unique due to its sulfonate ester structure, which imparts distinct chemical reactivity and applications. Unlike its precursors, it can participate in a wider range of chemical reactions, making it valuable in synthetic chemistry and industrial processes.
Eigenschaften
Molekularformel |
C8H9O4S- |
---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
2-phenoxyethanesulfonate |
InChI |
InChI=1S/C8H10O4S/c9-13(10,11)7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,9,10,11)/p-1 |
InChI-Schlüssel |
YHGJKTAYRJFQRB-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)OCCS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.